

# Technical Support Center: Method Refinement for N-Oxide Vandetanib Analysis

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: *N-Oxide vandetanib*

CAS No.: 1797030-22-8

Cat. No.: B566143

[Get Quote](#)

Welcome to the technical support center for the bioanalysis of vandetanib and its primary metabolite, vandetanib N-oxide. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the quantitative analysis of these compounds in biological matrices. As your dedicated scientific resource, this document moves beyond simple protocols to explain the underlying principles and troubleshooting logic essential for developing a robust and reliable analytical method. Our goal is to empower you with the expertise to not only execute but also refine your experimental workflow, ensuring data of the highest integrity.

## Section 1: Core Analytical Principles & Initial Setup

This section addresses the foundational questions regarding the establishment of an analytical method for vandetanib and its N-oxide metabolite.

### Q1: What is the industry-standard analytical technique for quantifying vandetanib and vandetanib N-oxide in biological samples, and why?

A: The gold standard for the bioanalysis of vandetanib and its metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The rationale for this choice is rooted in the technique's superior sensitivity and selectivity, which are critical for several reasons:

- **Pharmacokinetic Requirements:** To accurately define the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, methods must be sensitive enough to quantify low concentrations of the parent drug and its metabolites in complex biological fluids like plasma or urine.[\[2\]](#)[\[3\]](#)
- **Regulatory Scrutiny:** Regulatory bodies such as the FDA and EMA have stringent requirements for method validation in support of drug safety and efficacy claims.[\[4\]](#)[\[5\]](#) The MIST (Metabolites in Safety Testing) guidance, for instance, requires accurate exposure assessment of significant metabolites.[\[5\]](#)[\[6\]](#) LC-MS/MS provides the necessary precision and accuracy to meet these standards.[\[7\]](#)[\[8\]](#)
- **Complexity of Biological Matrices:** Biological samples contain a vast number of endogenous compounds (salts, lipids, proteins) that can interfere with the analysis.[\[9\]](#)[\[10\]](#) The combination of chromatographic separation (LC) and mass-based detection (MS/MS) allows for the specific isolation and quantification of the target analytes, minimizing the impact of these interferences.

## Q2: What are the recommended starting mass transitions (MRM) for vandetanib and vandetanib N-oxide?

A: Establishing the correct Multiple Reaction Monitoring (MRM) transitions is fundamental to a selective LC-MS/MS assay. The parent drug, vandetanib, is metabolized by flavin-containing monooxygenase enzymes (FMO1 and FMO3) to form vandetanib N-oxide.[\[11\]](#) This results in a mass increase of 16 amu (the addition of an oxygen atom).

The following table provides the recommended precursor and product ions for initial method development. These should always be confirmed by direct infusion of the analytical standards into the mass spectrometer in your laboratory.

| Compound           | Precursor Ion<br>[M+H] <sup>+</sup> (m/z) | Product Ion (m/z) | Rationale &<br>Comments                                                                                                                                                                                                                                                                                                                                                    |
|--------------------|-------------------------------------------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Vandetanib         | 475.1                                     | 112.1             | This transition is well-documented and provides excellent sensitivity and specificity.[1][3] The m/z 112 fragment corresponds to the N-methylpiperidinyl-methoxy moiety.                                                                                                                                                                                                   |
| Vandetanib N-Oxide | 491.1                                     | To be determined  | The precursor ion is based on the addition of one oxygen atom to vandetanib (475.1 + 16.0).[12][13] The product ion must be optimized. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da).[14] Therefore, a transition of 491.1 -> 475.1 (loss of oxygen) is a logical starting point to investigate. |

## Section 2: Troubleshooting Guide: Common Experimental Challenges

This section is formatted to address specific issues you may encounter during method development and validation.

## Analyte Instability: The Challenge of the N-O Bond

### Q3: I am observing low or highly variable results for vandetanib N-oxide, often accompanied by a higher-than-expected response for the parent drug. What is happening?

A: This is a classic and critical issue when working with N-oxide metabolites. These compounds are often unstable and can undergo in vitro or in-source reduction back to the parent tertiary amine (vandetanib).<sup>[15][16]</sup> This conversion artificially inflates the measured concentration of the parent drug while diminishing the metabolite concentration, leading to inaccurate pharmacokinetic data.

#### Causality Chain & Mitigation Strategies:

- **Chemical Instability:** The N-O bond is susceptible to reduction. This can be exacerbated by components in the biological matrix (e.g., hemolyzed plasma) or by sample processing conditions.<sup>[15][17]</sup>
  - **Solution:** Maintain a cold chain. Keep all samples, standards, and QC solutions on ice or at 4°C during preparation. Avoid prolonged bench-top time.<sup>[18]</sup>
  - **Solution:** Use neutral or near-neutral pH conditions during extraction. Highly acidic or basic conditions can promote degradation.<sup>[16]</sup> Protein precipitation with acetonitrile (ACN) is often a good starting point as it is generally milder than other techniques.<sup>[17]</sup>
- **In-Source Conversion:** The high-temperature environment of the mass spectrometer's electrospray ionization (ESI) source can cause thermal degradation of the N-oxide back to vandetanib before detection.<sup>[19]</sup>
  - **Solution:** Optimize MS source parameters. Systematically reduce the source temperature and drying gas flow rate to find the minimum values that still provide adequate desolvation and sensitivity.
  - **Solution:** Ensure complete chromatographic separation between vandetanib and vandetanib N-oxide. If the two compounds co-elute, in-source conversion cannot be

distinguished from the authentic parent drug signal.[17]

The diagram below illustrates the problematic conversion pathway that must be controlled during analysis.



[Click to download full resolution via product page](#)

Caption: Unwanted conversion pathways for Vandetanib N-Oxide.

## Chromatographic Performance: Achieving Baseline Separation

**Q4: My chromatographic peaks for vandetanib and its N-oxide are broad, tailing, or not fully resolved. How can I improve this?**

A: Robust chromatography is non-negotiable for this assay. As established, baseline separation is your primary defense against analytical artifacts from in-source conversion. Poor peak shape also compromises sensitivity and integration accuracy.

Method Refinement Protocol:

- **Column Selection:** A high-quality reversed-phase C18 column is the industry standard and has been successfully used for vandetanib analysis.<sup>[1][2][3]</sup> Start with a column of standard dimensions (e.g., 50 mm x 2.1 mm, <3 µm particle size).
- **Mobile Phase Optimization:** The pH of the aqueous mobile phase is the most critical parameter for achieving good peak shape for amine-containing compounds like vandetanib.
  - **Rationale:** At acidic pH, the tertiary amine groups will be protonated, which generally leads to better retention on C18 columns and sharper peaks.
  - **Starting Point:** An isocratic mobile phase consisting of acetonitrile and 10mM ammonium formate (pH adjusted to ~4.0-5.0) is a proven combination.<sup>[1][2]</sup>
  - **Troubleshooting:**
    - **Poor Retention:** Decrease the percentage of acetonitrile.
    - **Peak Tailing:** Ensure the mobile phase pH is at least 2 pH units below the pKa of the analytes to ensure consistent protonation. If tailing persists, consider a column with advanced end-capping or a different stationary phase.
    - **Poor Resolution:** If isocratic elution fails, develop a shallow gradient. A slight increase in the organic phase percentage over several minutes can help sharpen peaks and separate the more polar N-oxide from the parent drug.

The following workflow provides a systematic approach to developing your chromatographic method.



[Click to download full resolution via product page](#)

Caption: Systematic workflow for LC method development.

## Matrix Effects: The Invisible Interference

**Q5: My assay works well in solvent, but accuracy and precision fail in a biological matrix. How do I address matrix effects?**

A: Matrix effects, caused by co-eluting endogenous components that suppress or enhance the ionization of your analytes, are a primary cause of assay failure in bioanalysis.[10] A robust method must be demonstrated to be free from significant matrix effects.

Diagnostic and Mitigation Strategy:

- **Diagnosis:** The first step is to confirm that matrix effects are the problem. This is typically done by comparing the analyte response in a post-extraction spiked sample (blank matrix is extracted first, then spiked with analyte) to the response in a neat solvent standard at the same concentration. A significant difference indicates the presence of matrix effects.
- **Mitigation:**
  - **Improve Sample Cleanup:** If you are using a simple protein precipitation (PPT) method, it may not be removing enough of the interfering components (e.g., phospholipids).
    - **Action:** Develop a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) method. LLE with tert-butyl methyl ether has been successfully used for vandetanib and can provide a much cleaner extract than PPT.[\[1\]](#)[\[3\]](#)
  - **Adjust Chromatography:** Try to chromatographically separate your analytes from the regions of ion suppression. Often, phospholipids and other "matrix gunk" elute in the first few minutes of a reversed-phase run. Adjusting your gradient to retain your analytes longer can move them into a cleaner elution window.
  - **Use a Stable Isotope-Labeled Internal Standard (SIL-IS):** This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., d3- or 13C-labeled) is chemically identical to the analyte and will be affected by matrix suppression or enhancement in the same way. The ratio of the analyte to the IS will therefore remain constant. A deuterated internal standard for vandetanib is commercially available and has been used effectively.[\[1\]](#)[\[3\]](#) It is highly recommended to use a corresponding SIL-IS for both vandetanib and vandetanib N-oxide for the most robust assay.



[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting matrix effects.

## Section 3: Standard Operating Protocols

The following protocols provide a validated starting point for your experiments.

### Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is adapted from validated methods for vandetanib in human plasma and is designed to provide a clean extract.<sup>[1][3]</sup>

- Aliquot 100  $\mu$ L of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
- Add 25  $\mu$ L of working internal standard solution (containing SIL-vandetanib and SIL-vandetanib N-oxide in 50:50 acetonitrile:water).
- Vortex briefly to mix.

- Add 50  $\mu\text{L}$  of 0.5% ammonium hydroxide to basify the sample.
- Add 600  $\mu\text{L}$  of tert-butyl methyl ether.
- Cap and vortex vigorously for 2 minutes.
- Centrifuge at 13,000 x g for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (~550  $\mu\text{L}$ ) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu\text{L}$  of mobile phase.
- Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.

## Protocol 2: Recommended Starting LC-MS/MS Conditions

| Parameter        | Recommended Setting                                                                                   |
|------------------|-------------------------------------------------------------------------------------------------------|
| LC System        | UPLC/HPLC system capable of >600 bar                                                                  |
| Column           | Kinetex C18 (or equivalent), 2.6 µm, 50 x 2.1 mm[1][3]                                                |
| Mobile Phase A   | 10 mM Ammonium Formate in Water, pH 5.0                                                               |
| Mobile Phase B   | Acetonitrile                                                                                          |
| Elution Mode     | Isocratic                                                                                             |
| Composition      | 50% Mobile Phase A : 50% Mobile Phase B[1][3]                                                         |
| Flow Rate        | 0.1 - 0.3 mL/min[1][2]                                                                                |
| Column Temp      | 40°C                                                                                                  |
| Injection Volume | 5 µL                                                                                                  |
| MS System        | Triple Quadrupole Mass Spectrometer                                                                   |
| Ionization Mode  | Electrospray Ionization (ESI), Positive                                                               |
| Source Temp      | Start at 350°C and optimize downwards                                                                 |
| MRM Transitions  | Vandetanib: 475.1 -> 112.1[1][3] Vandetanib N-Oxide: 491.1 -> 475.1 (or other optimized fragment)[12] |

## Section 4: Frequently Asked Questions (FAQs)

- Q: Why is vandetanib N-oxide considered a "significant" metabolite?
  - A: While vandetanib N-oxide is over 50 times less pharmacologically active than the parent drug, its circulating concentrations can be substantial.[11][20] Regulatory guidance (ICH M3(R2)) suggests that any human metabolite comprising more than 10% of the total drug-related exposure needs to be identified and have its safety assessed.[5] Therefore, accurate quantification is mandatory for a complete drug development program.

- Q: My lab only has a SIL-IS for the parent drug. Can I use it to quantify the N-oxide metabolite?
  - A: This is not recommended and would not meet regulatory expectations for a validated assay. While better than no internal standard, a parent drug IS cannot fully account for differences in extraction recovery, matrix effects, or ionization efficiency of the metabolite. For a robust and defensible method, a dedicated SIL-IS for the N-oxide is required.
- Q: Besides N-oxidation, what other metabolic pathways exist for vandetanib?
  - A: The other major metabolic pathway is N-demethylation, which is primarily carried out by the enzyme CYP3A4, to form N-desmethylvandetanib.[11][21] Understanding the enzymes responsible for metabolism (CYP3A4 for demethylation, FMOs for N-oxidation) is crucial for predicting and investigating potential drug-drug interactions.[20][22]

## References

- Basu, S., et al. (2011). Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). *Journal of Chromatography B*, 879(25), 2533-2538. [[Link](#)]
- Al-Shehri, M. M., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. *Chemistry Central Journal*, 12(1), 97. [[Link](#)]
- Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery Case Study. [[Link](#)]
- Basu, S., et al. (2011). Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). PMC - NIH. [[Link](#)]
- Al-Shehri, M. M., et al. (2018). Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS. PubMed. [[Link](#)]
- Salode, V. L., et al. (2022). Development of Validated Stability Indicating Method for Estimation of Vandetanib and Characterization of its Degradants by LC-ESI-MS. *Indian*

Journal of Pharmaceutical Education and Research, 56(1), 243-254. [[Link](#)]

- Srinivasa Rao, P., et al. (2019). Spectrophotometric Determination of Vandetanib in Bulk by Area Under Curve and First Order Derivative Methods. ResearchGate. [[Link](#)]
- Patil, S., et al. (2024). Development and Validation of Stability Indicating Liquid Chromatographic Method for Vandetanib: Application to Degradation Studies by LC-MS. Impactfactor.org. [[Link](#)]
- Indra, R., et al. (2019). Oxidation of vandetanib to N-desmethylvandetanib by human recombinant CYPs and FMOs. ResearchGate. [[Link](#)]
- Eid, M., et al. (2017). Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation. PubMed. [[Link](#)]
- Indra, R., et al. (2019). MS spectrum of vandetanib products measured by 12T electrospray... ResearchGate. [[Link](#)]
- Majunder, S. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [[Link](#)]
- Li, Y., et al. (2024). Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro. PMC - NIH. [[Link](#)]
- U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [[Link](#)]
- Vlacic, G., et al. (2016). Changes in signaling pathways induced by vandetanib in a human medullary thyroid carcinoma model, as analyzed by reverse phase protein array. PubMed. [[Link](#)]
- United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. [[Link](#)]

- Walsh Medical Media. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. [\[Link\]](#)
- S, S., & B, S. (2019). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [\[Link\]](#)
- White, S., et al. (2016). Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum. PubMed. [\[Link\]](#)
- Patel, P. N., et al. (2014). Validation of a high-performance liquid chromatographic ultraviolet detection method for the quantification of vandetanib in rat plasma and its application to pharmacokinetic studies. ResearchGate. [\[Link\]](#)
- Onay, A., et al. (2020). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][3][23] triazolo[4,3-a]quinoxaline by in vitro rat. ResearchGate. [\[Link\]](#)
- White, S., et al. (2016). Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Taylor & Francis Online. [\[Link\]](#)
- Li, Y., et al. (2024). UPLC-MS/MS chromatographs of vandetanib, N-demethyl vandetanib and... ResearchGate. [\[Link\]](#)
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [\[Link\]](#)
- Kostianen, R., & Bruins, A. P. (1996). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed. [\[Link\]](#)
- Veeprho. (n.d.). Vandetanib N-Oxide | CAS 1797030-22-8. Veeprho. [\[Link\]](#)
- Therapeutic Goods Administration (TGA). (2013). AusPAR Attachment 1: Product Information for Caprelsa (vandetanib). TGA. [\[Link\]](#)
- Mitrović, A., et al. (2022). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [\[Link\]](#)

- Ferreira, S. B., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [[Link](#)]
- European Bioanalysis Forum. (n.d.). Metabolite quantification recommendation - fit for purpose. EBF. [[Link](#)]
- Van den Heuvel, H., et al. (2001). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquinox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [[Link](#)]
- Patel, S. (2021). Metabolite in safety testing (MIST). Bioanalysis Zone. [[Link](#)]
- De Bievre, P., et al. (2002). Method Validation Guidelines. BioPharm International. [[Link](#)]
- Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [[Link](#)]
- Jickling, B., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5564-5589. [[Link](#)]
- Wang, Y., et al. (2021). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [[Link](#)]
- Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion. [[Link](#)]
- Chan, C. C., et al. (2004). Handbook of Analytical Validation. Routledge. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Determination of vandetanib in human plasma and cerebrospinal fluid by liquid chromatography electrospray ionization tandem mass spectrometry \(LC-ESI-MS/MS\) -](#)

[PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)

- [2. Liquid chromatography tandem mass spectrometry method for the quantification of vandetanib in human plasma and rat liver microsomes matrices: metabolic stability investigation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Determination of Vandetanib in Human Plasma and Cerebrospinal Fluid by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry \(LC-ESI-MS/MS\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. fda.gov \[fda.gov\]](https://www.fda.gov)
- [5. Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. bioanalysis-zone.com \[bioanalysis-zone.com\]](https://www.bioanalysis-zone.com)
- [7. syntheticdrugs.unodc.org \[syntheticdrugs.unodc.org\]](https://www.syntheticdrugs.unodc.org)
- [8. walshmedicalmedia.com \[walshmedicalmedia.com\]](https://www.walshmedicalmedia.com)
- [9. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [11. tga.gov.au \[tga.gov.au\]](https://www.tga.gov.au)
- [12. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [13. veeprho.com \[veeprho.com\]](https://www.veeprho.com)
- [14. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [15. hyphadiscovery.com \[hyphadiscovery.com\]](https://www.hyphadiscovery.com)
- [16. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [17. altasciences.com \[altasciences.com\]](https://www.altasciences.com)
- [18. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. Fragmentation of N-oxides \(deoxygenation\) in atmospheric pressure ionization: investigation of the activation process - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. Inhibitory effect of luteolin on the metabolism of vandetanib in vivo and in vitro - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC-ESI-MS/MS - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [22. researchgate.net \[researchgate.net\]](https://www.researchgate.net)

- 23. Identification and characterization of in vivo, in vitro and reactive metabolites of vandetanib using LC–ESI–MS/MS - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Technical Support Center: Method Refinement for N-Oxide Vandetanib Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b566143#method-refinement-for-n-oxide-vandetanib-analysis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)